(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL
CAS No.:
Cat. No.: VC20362280
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClNO |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-chloro-4-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
| Standard InChI Key | KUUZGJDTKWZPKE-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@@H](CO)N)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CO)N)Cl |
Introduction
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, also known as (2S)-2-amino-2-(2-chloro-4-methylphenyl)ethan-1-ol, is a chiral amino alcohol with significant interest in medicinal chemistry. Its molecular formula is C9H12ClNO, and it has a molecular weight of approximately 185.65 g/mol . This compound is characterized by the presence of a chiral center at the second carbon atom, which contributes to its potential biological activity and applications in pharmaceutical development.
Synthesis Methods
The synthesis of (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL can be achieved through several synthetic routes, including chiral pool synthesis or asymmetric synthesis techniques. These methods leverage chiral starting materials to produce enantiomerically pure compounds.
Chemical Reactivity
The reactivity of this compound is influenced by its electronic structure, particularly due to the presence of the electron-withdrawing chlorine atom. This stabilizes certain intermediates during chemical transformations, making it versatile in organic synthesis.
Biological Activity and Applications
(S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL exhibits potential biological activity, notably as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their activity. This interaction is critical for understanding the compound's mechanism of action and optimizing its pharmacological properties.
Related Compounds
Several compounds share structural similarities with (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL, including:
| Compound Name | Key Features |
|---|---|
| (R)-2-Amino-2-(4-fluorophenyl)ethan-1-OL | Contains a fluorine atom instead of chlorine; potential different biological activity. |
| (S)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL | Bromine substitution may alter reactivity and interaction profiles. |
| (S)-2-Amino-3-(4-methylphenyl)propan-1-OL | Different positioning of functional groups; varying biological effects expected. |
These compounds illustrate the diversity within this chemical class while highlighting the unique properties of (S)-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-OL due to its specific substitutions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume